molecular formula C26H40O5 B13844957 [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

Cat. No.: B13844957
M. Wt: 432.6 g/mol
InChI Key: OLSYISKGDWQZSZ-RVTXAWHXSA-N
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Description

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate is a complex organic compound characterized by its intricate structure and stereochemistry

Preparation Methods

The synthesis of [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core naphthalene structure, followed by the introduction of the oxan-2-yl and dimethylbutanoate groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The major products formed are typically oxidized derivatives of the original compound.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Scientific Research Applications

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate can be compared with other similar compounds, such as:

  • [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylpropanoate
  • [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylpentanoate

These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the naphthalene core. This difference can influence their chemical properties and applications.

Properties

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C26H40O5/c1-7-26(4,5)25(28)31-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19-14-20(29-6)15-23(27)30-19/h8-9,12,16-17,19-22,24H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1

InChI Key

OLSYISKGDWQZSZ-RVTXAWHXSA-N

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC)C

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC)C

Origin of Product

United States

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